molecular formula C25H25N5O5S B5589555 N'-[(5-methyl-2-furyl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

N'-[(5-methyl-2-furyl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No. B5589555
M. Wt: 507.6 g/mol
InChI Key: XWHVJOPDLOOKGH-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related triazolylthioacetohydrazide derivatives involves multi-step chemical reactions starting from basic heterocyclic compounds. For instance, a synthesis approach for a similar compound involved the reaction of 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide with acetophenone, indicating a method that might be adaptable for the target compound, highlighting the compound's antioxidant abilities when compared to butylated hydroxytoluene (Šermukšnytė et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives revealed detailed insights into their molecular geometry and intermolecular interactions, which are crucial for understanding the behavior of the target compound in various environments (Jin et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with other molecules, leading to the formation of new derivatives or exhibiting biological activities. For instance, reactions involving cyclization of thiosemicarbazide derivatives to form 1,2,4-triazole and 1,3,4-thiadiazole rings have been documented, showcasing the versatility and reactivity of the core structure of these compounds (Maliszewska-Guz et al., 2005).

properties

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5S/c1-16-10-11-19(35-16)14-26-27-22(31)15-36-25-29-28-24(30(25)18-8-6-5-7-9-18)17-12-20(32-2)23(34-4)21(13-17)33-3/h5-14H,15H2,1-4H3,(H,27,31)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHVJOPDLOOKGH-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

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